molecular formula C25H24N2O3S3 B2554135 N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-59-9

N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2554135
CAS No.: 868676-59-9
M. Wt: 496.66
InChI Key: JEHQSCTWSZESJN-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide is a structurally complex compound featuring three key moieties:

Benzo[d]thiazole: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity.

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene: A seven-membered saturated ring fused with a thiophene, contributing to conformational rigidity and hydrophobic interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S3/c28-22(15-16-33(29,30)17-9-3-1-4-10-17)27-25-23(18-11-5-2-6-13-20(18)31-25)24-26-19-12-7-8-14-21(19)32-24/h1,3-4,7-10,12,14H,2,5-6,11,13,15-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHQSCTWSZESJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that incorporates various heterocyclic moieties known for their diverse biological activities. This article aims to synthesize and analyze existing research on the biological activity of this compound, particularly its anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[d]thiazole unit with a tetrahydro-cyclohepta[b]thiophene and a phenylsulfonyl group. The molecular formula is C21H22N2O2S2, with a molecular weight of 402.55 g/mol. Key structural features include:

  • Benzo[d]thiazole : Known for its pharmacological significance.
  • Cycloheptathiophene : Provides unique electronic properties.
  • Phenylsulfonamide : Imparts potential biological activity.

Anticancer Activity

Research has demonstrated that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideHepG20.25
6-(4-chlorophenyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-ylA5493.35
11,12-dimethoxy-8,9-dihydro-7H-benzo[6,7]cyclohepta[1,2-a]naphthalen-6-oneHeLa6.72

These data suggest that the inclusion of both the benzo[d]thiazole and cycloheptathiophene structures may enhance the anticancer efficacy by modulating key signaling pathways involved in tumor growth and proliferation .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for their antimicrobial properties. Thiophene derivatives are particularly noted for their broad-spectrum antibacterial activity:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Benzothiazole derivativeE. coli32 μg/mL
Thiophene derivativeS. aureus16 μg/mL

The presence of sulfur-containing heterocycles is believed to contribute to their effectiveness against bacterial pathogens .

Antiviral Activity

The antiviral potential of compounds with similar structures has been explored as well. For example, certain derivatives targeting viral polymerases have shown IC50 values in the low micromolar range:

CompoundVirus TargetedIC50 (μM)
Triazolo-thiadiazole derivativeInfluenza A1.1
Cycloheptathiophene derivativeInfluenza A PA-PB1 complex>100

These findings indicate that modifications in the structure can significantly affect antiviral potency .

Case Studies

Several studies have highlighted the synthesis and biological evaluation of compounds related to this compound:

  • Study on Anticancer Activity : A recent study synthesized a series of benzo[d]thiazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The most potent compound exhibited an IC50 of 0.49 μM against the NCI 60 human cancer cell lines panel .
  • Antimicrobial Evaluation : Another research project focused on thiophene derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural variations could lead to enhanced antimicrobial efficacy .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. The molecular structure allows for interaction with bacterial and fungal targets, which is crucial in combating drug-resistant pathogens.

Case Study: Antimicrobial Activity

In one study, derivatives of thiazole compounds were synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated promising activity for certain derivatives against resistant strains, suggesting a potential pathway for developing new antibiotics based on the benzo[d]thiazole framework .

Anticancer Applications

The anticancer properties of N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide have also been extensively researched. Its ability to inhibit cancer cell proliferation makes it a candidate for further development in cancer therapeutics.

Case Study: Anticancer Efficacy

A study investigated the effects of similar thiazole derivatives on estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The results showed that specific compounds exhibited significant cytotoxic effects, leading to decreased cell viability and increased apoptosis in cancer cells. Molecular docking studies provided insights into the binding affinities of these compounds to target proteins involved in cancer progression .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution in Benzo[d]thiazole

The benzo[d]thiazole moiety is electron-deficient due to the electron-withdrawing thiazole nitrogen. Reactions may occur at the 5- or 7-positions (relative to the sulfur atom), as seen in analogous systems . For example:

  • Nitration : Likely requires HNO₃/H₂SO₄ at elevated temperatures.

  • Halogenation : Bromination with Br₂/FeBr₃ could yield mono- or di-substituted derivatives.

Thiophene Ring Modifications

The tetrahydrocyclohepta[b]thiophene ring may undergo:

  • Oxidation : Conversion to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

  • Ring-Opening : Treatment with strong bases (e.g., NaOH) could cleave the thiophene ring, though steric hindrance from the fused cycloheptane may slow this process.

Amide and Sulfonyl Group Transformations

  • Amide Hydrolysis : Acidic (HCl, Δ) or basic (NaOH, Δ) conditions may cleave the propanamide to yield 3-(phenylsulfonyl)propanoic acid and the corresponding amine .

  • Sulfonyl Reduction : LiAlH₄ or catalytic hydrogenation could reduce the sulfonyl group to a thioether (–S–) .

Computational and Analog-Based Predictions

Molecular modeling of analogous compounds suggests:

  • Steric Effects : The bulky cyclohepta[b]thiophene may hinder reactions at the benzo[d]thiazole’s 4-position.

  • Solubility : Low aqueous solubility (predicted logP ≈ 4.2) may necessitate polar aprotic solvents (e.g., DMF, DMSO) for reactions.

Research Gaps and Recommendations

No experimental studies on this specific compound were identified. Future work should prioritize:

  • Synthetic Exploration : Systematic reactivity studies under controlled conditions.

  • Catalytic Applications : Screening for activity in cross-coupling or C–H activation reactions.

  • Biological Profiling : Given structural similarities to T3SS inhibitors , antimicrobial testing is warranted.

Comparison with Similar Compounds

Key Observations :

  • The main compound exhibits higher lipophilicity (estimated XLogP3 ~8.5) due to its saturated cycloheptathiophene ring, which may enhance membrane permeability compared to the less lipophilic CAS 690960-07-7 .
  • The phenylsulfonyl group in the main compound likely improves solubility relative to the chlorophenyl-thiazolo-triazol moiety in CAS 690960-07-7, which may favor target binding in polar environments.

Q & A

Q. What are the key considerations for synthesizing N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide with high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvent systems (e.g., acetonitrile or ethanol) and reaction times (1–3 minutes under reflux) to minimize side reactions . Characterization requires IR spectroscopy to confirm sulfonyl and amide groups (C=O stretch at ~1650–1750 cm⁻¹, S=O at ~1150–1300 cm⁻¹) and ¹H/¹³C NMR to verify cycloheptane and benzothiazole ring integration . For purity, compare experimental vs. calculated elemental analysis (C, H, N, S) and monitor byproducts via HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use X-ray crystallography to resolve ambiguities in fused-ring systems (e.g., cyclohepta[b]thiophene) and confirm stereochemistry. For dynamic analysis, employ 2D NMR techniques (COSY, HSQC) to assign proton-proton coupling in complex regions like the tetrahydro-cycloheptane moiety . Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-simulated NMR shifts) to detect anomalies .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) model reaction pathways for sulfonyl group activation or benzothiazole ring interactions. Use software like Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites . For biological activity, perform molecular docking (AutoDock Vina, Schrödinger) to simulate binding with targets like antimicrobial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases .

Q. How can conflicting data between in vitro biological activity and computational predictions be resolved?

  • Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature) to verify bioactivity. For discrepancies, analyze metabolite stability (via LC-MS) or protein-binding kinetics (surface plasmon resonance) to identify off-target effects . Cross-validate computational models with experimental data (e.g., binding free energy vs. inhibition constants) and refine force fields or scoring functions .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetic properties?

  • Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability and microsomal stability assays (human liver microsomes) to predict metabolic clearance. For tissue distribution, employ radiolabeled analogs (³H or ¹⁴C) and autoradiography. Pair with physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vivo behavior .

Q. How can researchers ensure compliance with safety protocols during large-scale synthesis?

  • Methodological Answer : Adhere to Chemical Hygiene Plan guidelines (e.g., fume hood use, waste disposal) and conduct hazard assessments for sulfonamide intermediates (e.g., sensitization potential). Implement real-time process analytical technology (PAT) to monitor exothermic reactions and avoid thermal runaway .

Data Management and Reproducibility

Q. What strategies enhance reproducibility in studies involving this compound?

  • Methodological Answer : Document reaction conditions (solvent purity, catalyst batches) using electronic lab notebooks (ELNs) with metadata tagging. For spectral data, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/HPLC files in repositories like PubChem or Zenodo . Use statistical design of experiments (DoE) to minimize variability in biological assays .

Conflict Resolution in Structural Assignments

Q. How should researchers address contradictions in spectral assignments for complex fused-ring systems?

  • Methodological Answer : Perform isotopic labeling (e.g., ¹³C-enriched samples) to clarify ambiguous NMR signals. Compare experimental data with solid-state NMR or dynamic nuclear polarization (DNP) enhancements for rigid moieties. For crystallographic disputes, submit structures to the Cambridge Structural Database (CSD) for peer validation .

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